1-Methylphenanthrene synthesis pathways and mechanisms
1-Methylphenanthrene synthesis pathways and mechanisms
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the primary synthesis pathways and mechanisms for 1-methylphenanthrene. It covers classical and modern synthetic methodologies, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.
Classical Synthesis Methodologies
Traditional routes to the phenanthrene (B1679779) core, developed in the early 20th century, remain valuable for their reliability and scalability. These multi-step syntheses build the tricyclic ring system from simple aromatic precursors.
Haworth Synthesis
The Haworth synthesis is a versatile and widely used method for producing polycyclic aromatic hydrocarbons.[1] The strategy involves a four-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, a ring-closing cyclization, and a final aromatization step.[2][3] To synthesize 1-methylphenanthrene, the process can commence with naphthalene (B1677914) and α-methylsuccinic anhydride (B1165640).
Mechanism: The synthesis begins with the Friedel-Crafts acylation of naphthalene with α-methylsuccinic anhydride, catalyzed by aluminum chloride (AlCl₃). This reaction forms a mixture of isomeric keto-acids. The ketone carbonyl is then reduced to a methylene (B1212753) group using a Clemmensen reduction (zinc amalgam and HCl) or a Wolff-Kishner reduction.[4][5][6] The resulting aryl-butyric acid is cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid to form a tetralone derivative.[7] A final dehydrogenation (aromatization) step, typically using selenium (Se) or palladium on carbon (Pd/C), yields the 1-methylphenanthrene product.
Experimental Protocol:
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Friedel-Crafts Acylation: In a three-necked flask, suspend anhydrous aluminum chloride (2.2 mol) in dry nitrobenzene (B124822) (500 mL). With stirring, add a solution of naphthalene (1.0 mol) and α-methylsuccinic anhydride (1.1 mol) in nitrobenzene (250 mL). Heat the mixture at 60 °C for 4 hours.[7][8] Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and remove nitrobenzene by steam distillation to isolate the crude γ-(naphthyl)-α-methyl-γ-oxobutyric acid.
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Clemmensen Reduction: Reflux the keto-acid (1.0 mol) for 24 hours with amalgamated zinc (250 g) and concentrated hydrochloric acid (500 mL).[7] After cooling, extract the product with an organic solvent (e.g., toluene), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield δ-(naphthyl)-α-methylbutyric acid.
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Cyclization: Heat the aryl-butyric acid (1.0 mol) with polyphosphoric acid (PPA) at 100 °C for 2-3 hours with stirring.[7] Pour the hot mixture into ice water. The precipitated solid, 4-keto-1-methyl-1,2,3,4-tetrahydrophenanthrene, is collected by filtration, washed with water and sodium bicarbonate solution, and dried.
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Aromatization: Heat the tetralone (1.0 mol) with selenium powder (2.0 mol) at 300-340 °C for 36 hours.[7] Cool the mixture and extract the crude product with toluene. Purify by column chromatography on alumina (B75360) followed by recrystallization from ethanol (B145695) to yield pure 1-methylphenanthrene.
Quantitative Data for Haworth Synthesis:
| Step | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| 1. Acylation | Naphthalene, α-Methylsuccinic Anhydride, AlCl₃, Nitrobenzene | 60 °C, 4 h | 60-70% |
| 2. Reduction | Zn(Hg), conc. HCl | Reflux, 24 h | 70-80% |
| 3. Cyclization | Polyphosphoric Acid (PPA) | 100 °C, 2-3 h | ~90% |
| 4. Aromatization | Selenium (Se) powder | 300-340 °C, 36 h | 50-60% |
Bardhan-Sengupta Synthesis
The Bardhan-Sengupta synthesis is a classic and reliable method for constructing the phenanthrene ring system, celebrated for its regiospecificity.[9][10] The synthesis builds a cyclohexane (B81311) ring onto an aromatic precursor, which is then cyclized and aromatized. For 1-methylphenanthrene, a key starting material would be a β-(tolyl)ethyl bromide.
Mechanism: The synthesis begins by condensing β-(o-tolyl)ethyl bromide with the potassium enolate of ethyl cyclohexanone-2-carboxylate. The resulting keto-ester undergoes hydrolysis and decarboxylation to yield 2-[β-(o-tolyl)ethyl]cyclohexanone. This ketone is reduced to the corresponding cyclohexanol, which is then subjected to cyclodehydration using an agent like phosphorus pentoxide (P₂O₅).[9] This step forms an octahydrophenanthrene intermediate. The final step is aromatization via dehydrogenation with selenium at high temperatures to furnish 1-methylphenanthrene.
Experimental Protocol:
-
Alkylation: Prepare the potassium enolate of ethyl cyclohexanone-2-carboxylate (1.0 mol) using potassium metal in dry benzene. Add β-(o-tolyl)ethyl bromide (1.0 mol) and reflux the mixture for 8-10 hours. After cooling, wash the reaction mixture with water, dry the organic layer, and distill to obtain the alkylated product.
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Hydrolysis & Decarboxylation: Reflux the keto-ester from the previous step with aqueous potassium hydroxide (B78521) for 4 hours. Cool the solution, acidify with HCl, and heat until carbon dioxide evolution ceases. Extract the resulting ketone with ether, wash, dry, and purify by distillation.
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Reduction: Dissolve the 2-[β-(o-tolyl)ethyl]cyclohexanone (1.0 mol) in moist ether and add sodium metal (2.5 mol) in small portions while stirring. After the reaction is complete, add water, separate the ether layer, dry, and evaporate the solvent to get the crude alcohol.[9]
-
Cyclodehydration: Heat the crude alcohol with phosphorus pentoxide (P₂O₅) to effect cyclization. Extract the product, methyl-octahydrophenanthrene, with an appropriate solvent.
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Dehydrogenation: Heat the octahydrophenanthrene intermediate with selenium powder at 300-320 °C for 36-48 hours. Purify the final 1-methylphenanthrene product by column chromatography and/or recrystallization.[9]
Quantitative Data for Bardhan-Sengupta Synthesis:
| Step | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| 1. Alkylation | K metal, Benzene | Reflux, 8-10 h | 45-55% |
| 2. Hydrolysis | aq. KOH, HCl | Reflux | 80-90% |
| 3. Reduction | Na, moist Ether | Room Temp | ~85% |
| 4. Cyclization | P₂O₅ | Heat | 60-70% |
| 5. Aromatization | Selenium (Se) powder | 300-320 °C, 36-48 h | 50-65% |
Pschorr Cyclization
The Pschorr cyclization is an intramolecular aromatic substitution reaction that uses an aryl diazonium salt intermediate to form fused ring systems.[11][12] It is a variant of the Gomberg-Bachmann reaction and is catalyzed by copper.[12] This method provides a direct route to the phenanthrene core from a suitably substituted stilbene-like precursor.
Mechanism: The synthesis starts with an α-(aryl)-o-aminocinnamic acid derivative. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl).[12][13] In the presence of a copper(I) catalyst, the diazonium salt decomposes, losing nitrogen gas to form an aryl radical.[13] This radical undergoes intramolecular cyclization onto the adjacent aromatic ring. Finally, rearomatization occurs to yield the phenanthrene carboxylic acid, which can be decarboxylated to give the target molecule. For 1-methylphenanthrene, the precursor would be α-phenyl-2-amino-3-methylcinnamic acid.
Experimental Protocol:
-
Diazotization: Dissolve the α-phenyl-2-amino-3-methylcinnamic acid (1.0 mol) in a mixture of acetone (B3395972) and aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1.1 mol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Cyclization: To the cold diazonium salt solution, add copper powder or a solution of copper(I) sulfate. Allow the mixture to warm slowly to room temperature and then heat gently on a water bath until nitrogen evolution ceases.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent. The organic extract contains 1-methylphenanthrene-9-carboxylic acid.
-
Decarboxylation: Heat the crude carboxylic acid with a copper-bronze catalyst in quinoline (B57606) to effect decarboxylation, yielding 1-methylphenanthrene. Purify the product by column chromatography.
Quantitative Data for Pschorr Cyclization:
| Step | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| 1. Diazotization | NaNO₂, HCl | 0-5 °C | Quantitative (in situ) |
| 2. Cyclization | Copper powder/salt | Gentle heat | 40-60% (often moderate)[14] |
| 3. Decarboxylation | Copper-bronze, Quinoline | Heat | 70-80% |
Modern Synthetic Methodologies
Contemporary organic synthesis offers powerful cross-coupling and olefination reactions that provide more convergent and often more efficient routes to complex aromatic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[15] It is a highly effective method for constructing C-C bonds, particularly for biaryl synthesis, and can be adapted to a one-pot cascade reaction to build the phenanthrene core.[16][17]
Mechanism: A potential route starts with the Suzuki coupling of 2-bromo-3-methyl-styrene with 2-vinylphenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the divinylbiphenyl intermediate.[15] This intermediate can then undergo an intramolecular ring-closing metathesis or a Heck reaction to form the phenanthrene ring system.
Experimental Protocol (Two-Step Example):
-
Suzuki Coupling: To a flask, add 2-bromo-3-methyl-styrene (1.0 eq.), 2-vinylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium fluoride (B91410) (CsF, 5.0 eq.).[16] Add a solvent such as THF. Degas the mixture and heat to 50 °C under an inert atmosphere for 12 hours. After cooling, filter the mixture, and purify the crude product by flash column chromatography to isolate the divinylbiphenyl intermediate.
-
Ring-Closing Metathesis: Dissolve the intermediate product in dichloromethane. Add a Grubbs' second-generation catalyst (0.03 eq.) and stir at 35-40 °C for 4-6 hours.[16] Quench the reaction and purify by column chromatography to yield 1-methylphenanthrene.
Quantitative Data for Suzuki-Miyaura Pathway:
| Step | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| 1. Suzuki Coupling | Pd(PPh₃)₄, CsF, THF | 50 °C, 12 h | 70-90% |
| 2. Ring Closing | Grubbs' II Catalyst, DCM | 40 °C, 4-6 h | 65-85% |
Wittig Reaction and Photochemical Cyclization
This pathway combines a powerful olefination reaction with a photochemical ring-closure. The Wittig reaction is used to construct a substituted stilbene (B7821643), which serves as the direct precursor for the final cyclization step.[18][19]
Mechanism: The synthesis begins by preparing a phosphonium (B103445) ylide from (2-methylbenzyl)triphenylphosphonium bromide using a strong base like n-butyllithium. This non-stabilized ylide reacts with 2-naphthaldehyde. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to give the desired cis-stilbene (B147466) derivative and triphenylphosphine (B44618) oxide.[20] The resulting 1-(2-methylstyryl)naphthalene (B14853776) is then irradiated with UV light in the presence of an oxidizing agent, typically iodine, which catalyzes the 6π-electrocyclization of the cis-isomer to a dihydrophenanthrene intermediate, followed by oxidation to 1-methylphenanthrene.[21][22]
References
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- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
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- 12. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 13. thieme.de [thieme.de]
- 14. Pschorr Reaction [organic-chemistry.org]
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- 16. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 17. Collection - Direct One-Pot Synthesis of Phenanthrenes via SuzukiâMiyaura Coupling/Aldol Condensation Cascade Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
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